molecular formula C19H16N4O3S2 B2861488 (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide CAS No. 477187-25-0

(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Cat. No.: B2861488
CAS No.: 477187-25-0
M. Wt: 412.48
InChI Key: WCPKBTKMVRFZHH-KAMYIIQDSA-N
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Description

(Z)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a synthetic small molecule designed for biochemical research, featuring a thiazole core linked to a benzenesulfonamide group via a cyano-vinylamino bridge. This structural motif is found in compounds with significant research potential in medicinal chemistry. Thiazole-sulfonamide hybrids are frequently investigated for their ability to inhibit various enzymes . Specifically, such derivatives have demonstrated potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets in metabolic disorder research . Furthermore, the sulfonamide functional group is a privileged pharmacophore in compounds studied for their antioxidant properties, with some analogs showing efficacy in scavenging free radicals such as DPPH . The presence of the thiazole ring, a common feature in many bioactive molecules, contributes to the compound's potential to interact with biological targets through hydrogen bonding and π-π stacking interactions . This makes it a valuable chemical tool for probing enzyme function and signal transduction pathways in vitro. As a research-grade compound, it is supplied for use in hit-to-lead optimization campaigns, mechanism-of-action studies, and as a building block for further chemical synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-26-16-4-2-3-13(9-16)18-12-27-19(23-18)14(10-20)11-22-15-5-7-17(8-6-15)28(21,24)25/h2-9,11-12,22H,1H3,(H2,21,24,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPKBTKMVRFZHH-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with urea derivatives reported in Molecules (2013), such as:

  • Thiazole ring : A common feature in compounds 11a–11o () and the target molecule.
  • Substituted phenyl groups : The 3-methoxyphenyl group in the target compound is analogous to substituents in compound 11l (3-methoxyphenyl urea derivative) .

Key differences :

  • Core functional group : The target molecule is a benzenesulfonamide, whereas analogues 11a–11o are ureas. Sulfonamides exhibit stronger acidity (pKa ~10) compared to ureas (pKa ~13), influencing solubility and protein-binding interactions.
  • Linker chemistry: The target’s cyano-vinylamino linker introduces rigidity and electron-withdrawing effects absent in the urea-based analogues.

Key observations :

  • The urea derivatives generally exhibit higher molecular weights (466–602 [M+H]+) compared to the target compound (~445 [M+H]+), attributed to bulkier substituents and the urea moiety.
  • Yields for urea analogues are consistently high (>85%), suggesting robust synthetic routes. Data for the target compound’s synthesis are unavailable, but its simpler structure may allow comparable efficiency.

Electronic and Steric Effects

  • Electron-withdrawing groups: Compounds like 11d (4-CF₃) and 11m (3,5-di-CF₃) exhibit enhanced electrophilicity, which may improve binding to electron-rich targets.
  • Steric hindrance : The trifluoromethyl groups in 11d and 11m introduce steric bulk absent in the target compound, which may limit their bioavailability despite higher potency.

Computational Insights (Hypothetical Extension)

For instance:

  • The sulfonamide’s sulfur atom may exhibit distinct electron density profiles compared to urea’s carbonyl oxygen, impacting charge distribution and binding .

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